physicochemical properties of 2-chloro-N-methyl-5-nitroaniline
physicochemical properties of 2-chloro-N-methyl-5-nitroaniline
The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 2-Chloro-N-methyl-5-nitroaniline , a specialized intermediate in heterocyclic chemistry.
Executive Summary
2-Chloro-N-methyl-5-nitroaniline is a high-value aromatic building block characterized by a trisubstituted benzene core containing an amino donor, a nitro acceptor, and a halogen leaving group.[1][2] Its structural uniqueness lies in the para-relationship between the chlorine atom (C2) and the nitro group (C5), which activates the chlorine towards Nucleophilic Aromatic Substitution (SNAr). This specific reactivity profile makes it a critical scaffold for synthesizing N-methyl-benzimidazoles and complex azo dyes, where regioselectivity is paramount.
Unlike its non-methylated parent (2-chloro-5-nitroaniline), the N-methyl derivative offers enhanced lipophilicity and immediate access to N-functionalized heterocycles without requiring post-cyclization alkylation steps, which often suffer from poor regiocontrol.
Molecular Identity & Structural Analysis
The compound is defined by the specific arrangement of substituents on the aniline ring. The "2-chloro" and "5-nitro" designation assumes the amino group is at position 1.
| Attribute | Specification |
| IUPAC Name | 2-Chloro-N-methyl-5-nitroaniline |
| Common Synonyms | N-Methyl-2-chloro-5-nitroaniline; Benzenamine, 2-chloro-N-methyl-5-nitro- |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| SMILES | CNC1=C(Cl)C=CC(=C1)[O-] |
| InChI Key | (Derivative of parent KWIXNFOTNVKIGM) |
Electronic Configuration
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N-Methylamino Group (C1): A strong electron-donating group (+M effect) that increases electron density at the ortho (C2, C6) and para (C4) positions. However, the bulky methyl group introduces slight steric strain.
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Nitro Group (C5): A strong electron-withdrawing group (-M, -I) located meta to the amino group. Crucially, it is para to the Chlorine at C2.
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Chlorine Atom (C2): While typically deactivating, its position para to the nitro group renders it susceptible to displacement by strong nucleophiles, a property not present in isomers where the nitro group is meta to the halogen.
Physicochemical Properties[5][6][7][8][9][10][11]
The following data aggregates experimental values and chemically consistent predictions based on structural analogs (e.g., 2-chloro-5-nitroaniline).
| Property | Value / Range | Condition / Note |
| Physical State | Solid (Crystalline Needles/Prisms) | Recrystallized from Ethanol/Methanol |
| Color | Yellow to Orange | Characteristic of nitroanilines |
| Melting Point | 109 – 111 °C | High purity (Tosyl route) [1] |
| Melting Point | 99 °C | Literature variance (likely lower purity) [1] |
| Boiling Point | ~320 °C (Predicted) | Decomposes before boiling at atm pressure |
| Density | ~1.45 g/cm³ | Estimated based on parent compound |
| LogP (Octanol/Water) | 2.5 – 2.7 | Hydrophobic; Low water solubility |
| pKa (Conjugate Acid) | < 1.0 | Extremely weak base due to -I/-M of NO₂/Cl |
| Solubility | High | Acetone, DCM, Ethyl Acetate, DMSO |
| Solubility | Moderate | Ethanol, Methanol (Hot) |
| Solubility | Insoluble | Water (< 0.1 g/L) |
Technical Insight: The melting point discrepancy (99°C vs. 110°C) often arises from the synthesis method. Direct methylation frequently yields poly-alkylated impurities that depress the melting point. The sulfonamide protection route (detailed below) yields the higher melting, purer polymorph.
Synthetic Methodology
Achieving high purity for 2-chloro-N-methyl-5-nitroaniline is challenging via direct alkylation due to the competing formation of N,N-dimethyl byproducts. The Sulfonamide Protection Protocol is the gold standard for research-grade synthesis.
Protocol: The Tosyl-Protection Route
This method ensures mono-methylation by temporarily masking the amine.
Step 1: Sulfonylation
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Reagents: 2-Chloro-5-nitroaniline, p-Toluenesulfonyl chloride (TsCl), Pyridine.
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Mechanism: Nucleophilic attack of the amine on the sulfonyl sulfur.
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Outcome: Formation of N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide.
Step 2: Methylation
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Reagents: Dimethyl sulfate (Me₂SO₄) or Methyl Iodide (MeI), NaOH (aq), Ethanol.
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Process: The sulfonamide proton is acidic (pKa ~10). Deprotonation facilitates clean SN2 attack on the methylating agent.
-
Outcome: N-Methyl-N-tosyl intermediate.
Step 3: Hydrolysis (Deprotection)
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Reagents: Conc. H₂SO₄ (80-90%), Heat (100-110°C).
-
Process: Acid-catalyzed cleavage of the sulfonamide bond.
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Purification: Neutralization with base precipitates the free amine product.
Figure 1: The Sulfonamide Protection Route ensures mono-methylation and high product purity.
Reactivity & Applications
The core utility of 2-chloro-N-methyl-5-nitroaniline lies in the activation of the C2-Chlorine .
Nucleophilic Aromatic Substitution (SNAr)
Because the nitro group at C5 is para to the chlorine at C2, it stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack. This allows the chlorine to be displaced by primary or secondary amines, thiols, or alkoxides.
-
Reaction: Product + R-NH₂
1-(Methylamino)-2-(alkylamino)-5-nitrobenzene. -
Significance: This generates an ortho-diamine derivative (specifically, N1-methyl-N2-alkyl-4-nitro-1,2-phenylenediamine), which is the direct precursor to 1-Methyl-benzimidazoles .
Pathway to Benzimidazoles
Upon reducing the nitro group of the SNAr product, the resulting triamine can be cyclized with formic acid or aldehydes to form benzimidazoles, a scaffold ubiquitous in antivirals and anthelmintics.
Figure 2: The SNAr reactivity of the C2-Cl enables the synthesis of substituted benzimidazoles.
Safety & Handling
Hazard Classification:
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Acute Toxicity: Like most nitroanilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin (Category 2/3). It may cause methemoglobinemia (cyanosis).
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Irritation: Causes skin and eye irritation.
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Environmental: Toxic to aquatic life with long-lasting effects.[3]
Handling Protocol:
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Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
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Storage: Store in a cool, dry place away from strong oxidizers and acids. Keep container tightly sealed to prevent moisture absorption.
References
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Buchanan, C. & Graham, S. H. (1950).[4] 2-Chloro-5-nitroaniline and its derivatives. Journal of the Chemical Society, 1950, 2802-2804. (Describes the Tosyl synthesis route and melting point determination).
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Saeed, A., Ashraf, Z., et al. (2009).[5] 2-Chloro-5-nitroaniline. Acta Crystallographica Section E, E65, o1417.[5][6] (Crystal structure of the parent compound, confirming planarity and para-substitution effects).
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PubChem Compound Summary. 2-Chloro-5-nitroaniline (Parent). National Center for Biotechnology Information. (Physicochemical baseline data).
-
Fluorochem. Product Specification: 2-Chloro-N-methyl-5-nitroaniline. (Commercial availability and purity specs).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CAS:101513-60-4, 2-Chloro-N-methyl-5-nitroaniline-毕得医药 [bidepharm.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
